Low Downstream Transformation Yield Differentiates Racemic Hydroxy Intermediate from Alternative Ketone Route in Ozanimod Synthesis
In the synthesis of ozanimod, the step converting the oxadiazole intermediate derived from 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile to the final API proceeds with only a 23% yield [1]. This low transformation efficiency is a recognized bottleneck, prompting the development of alternative routes that avoid this step entirely by using the ketone intermediate 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile instead [2].
| Evidence Dimension | Transformation yield to ozanimod |
|---|---|
| Target Compound Data | 23% |
| Comparator Or Baseline | Alternative route using 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (yield not specified but described as overcoming this low-yielding step) |
| Quantified Difference | Qualitative improvement |
| Conditions | Multi-step synthesis per EP 2291080 B1 |
Why This Matters
Procurement decisions for ozanimod process development must weigh the cost of the hydroxy intermediate against the need for higher-yielding alternatives; researchers optimizing yield will avoid this compound.
- [1] US Patent Application 20220033365. Process for the preparation of sphingosine-1-phosphate receptor agonist. 2022. View Source
- [2] EP 2291080 B1. Cited in US20220033365. View Source
